Mass Spectrometric Baseline Separation: +10 Da Shift Achieves Unambiguous Analyte–IS Discrimination in LC-MS
In quantitative LC-MS/MS, the deuterated internal standard must exhibit a mass shift sufficient to avoid isotopic cross-talk with the analyte while co-eluting under identical chromatographic conditions. Diphenylacetonitrile-d10 achieves a +10.06286 Da exact mass difference relative to unlabeled diphenylacetonitrile (203.15200 vs. 193.08914 Da), placing the [M+H]⁺ ion cluster 10 m/z units above the analyte signal . By comparison, benzeneacetonitrile-d5 offers only a +5 Da shift and lacks the second phenyl ring, precluding its use for diphenylacetonitrile quantification where structural fidelity to the diphenylmethane scaffold is required .
| Evidence Dimension | Exact monoisotopic mass (Da) |
|---|---|
| Target Compound Data | 203.15200 Da (C₁₄HD₁₀N) |
| Comparator Or Baseline | Diphenylacetonitrile (unlabeled): 193.08914 Da. Benzeneacetonitrile-d5: 122.08440 Da (single phenyl ring). |
| Quantified Difference | Δm = 10.06286 Da vs. unlabeled diphenylacetonitrile; Δm = 81.06760 Da vs. benzeneacetonitrile-d5 with loss of one phenyl ring. |
| Conditions | Exact mass calculation; validated by LC-ESI-QFT (unlabeled) and vendor Certificates of Analysis. |
Why This Matters
A mass shift of ≥5 Da is the minimum recommended for deuterated internal standards to avoid isotopic overlap; the +10 Da shift of diphenylacetonitrile-d10 exceeds this threshold by 2× and preserves the complete diphenyl scaffold, ensuring accurate quantification in methadone impurity assays.
- [1] Kuujia. Diphenylacetonitrile-d10 – Computed Properties: Exact Mass 203.15200. CAS 80024-91-5. View Source
- [2] NFDI4Chem Search Service. Diphenylacetonitrile (CAS 86-29-3) – Exact Mass 193.089 g/mol. LC-ESI-QFT. View Source
- [3] PubChem. Benzeneacetonitrile-d5 (CAS 70026-36-7) – Molecular Formula C₈H₂D₅N, MW 122.18. View Source
